molecular formula C24H22N4O2S B11778717 N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11778717
M. Wt: 430.5 g/mol
InChI Key: ANTKJMKQMXIBJA-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring could play a crucial role in binding to biological targets, while the phenyl and hydroxyphenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(2,3-Dimethylphenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in N-(2,3-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide makes it unique compared to its analogs. This group can participate in hydrogen bonding, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-16-7-6-10-21(17(16)2)25-22(30)15-31-24-27-26-23(18-11-13-20(29)14-12-18)28(24)19-8-4-3-5-9-19/h3-14,29H,15H2,1-2H3,(H,25,30)

InChI Key

ANTKJMKQMXIBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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